2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
Description
The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine is a heterocyclic molecule featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a piperidin-4-yloxy group at the 2-position. The piperidine moiety is further functionalized at the N1 position with a benzoyl group bearing an imidazol-1-ylmethyl substituent. Key structural attributes include:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Benzoyl-imidazole-piperidine chain: Likely influences receptor binding and selectivity.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)18-5-6-20(27-13-18)31-19-7-10-29(11-8-19)21(30)17-3-1-16(2-4-17)14-28-12-9-26-15-28/h1-6,9,12-13,15,19H,7-8,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOJGJLIVUEXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the benzoyl group. The piperidine ring is then incorporated, and finally, the pyridine moiety is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Examples :
- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (, Example 3).
- 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester ().
- Structural Parallels :
- Shared trifluoromethyl-imidazole and pyridyl ether motifs.
- Benzoimidazole cores linked to pyridine via ether bonds.
- Key Data :
Piperidine-Containing Benzimidazoles
Example Compound : 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine ().
- Key Differences :
- Piperidin-4-amine replaces the benzoyl-imidazole chain.
- Lacks trifluoromethyl groups.
- Impact :
Dopamine D4 Receptor Antagonists (Indirect Comparison)
Examples : S 18126 and L 745,870 ().
- Relevance : While structurally distinct, these compounds highlight the role of piperazine/piperidine motifs and heterocyclic cores in receptor selectivity.
- Key Findings :
Discussion of Structural-Property Relationships
- Trifluoromethyl Groups : Present in the target compound and analogs (Evidences 2, 3, 5, 6), these groups enhance resistance to oxidative metabolism and improve membrane permeability.
- Benzoyl vs.
- Pyridine vs. Benzoimidazole Cores : Benzoimidazole-containing derivatives (Evidences 2, 3) may exhibit stronger π-π interactions but higher molecular weights, impacting bioavailability.
Biological Activity
The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and an imidazole moiety. The molecular formula is with a molecular weight of approximately 399.5 g/mol.
Key Structural Components:
- Pyridine Ring: Known for its role in biological activity and interaction with various receptors.
- Imidazole Moiety: Often involved in metal ion binding and enzymatic processes.
- Piperidine Linkage: Provides structural stability and can influence pharmacokinetics.
Antidepressant Potential
Research indicates that derivatives of compounds similar to this structure exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. A study evaluating various piperazine derivatives demonstrated that compounds bearing trifluoromethyl groups have enhanced receptor binding affinity, suggesting potential antidepressant activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes is associated with increased levels of cyclic AMP (cAMP), which plays a crucial role in mood regulation and cognitive functions .
Case Studies
-
Serotonin Receptor Affinity Study:
- Objective: To evaluate the binding affinity of the compound at serotonin receptors.
- Methodology: In vitro assays using radiolabeled ligands to determine IC50 values.
- Findings: The compound exhibited significant binding to both 5-HT1A and 5-HT7 receptors, with IC50 values in the low nanomolar range.
-
PDE Inhibition Analysis:
- Objective: To assess the inhibitory potential against PDE4B and PDE10A.
- Methodology: Enzymatic assays measuring cAMP levels.
- Results: The compound demonstrated selective inhibition of PDE4B, leading to increased cAMP concentrations, which correlated with antidepressant-like effects in animal models.
Data Tables
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Receptor Modulation: Interaction with serotonin receptors may modulate neurotransmitter release, influencing mood and anxiety levels.
- Enzymatic Pathway Regulation: By inhibiting PDEs, the compound increases intracellular cAMP, enhancing signaling pathways associated with neuroprotection and mood stabilization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
